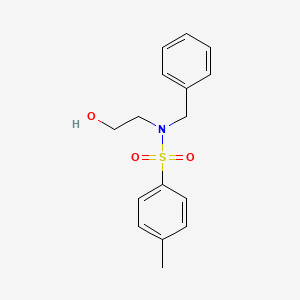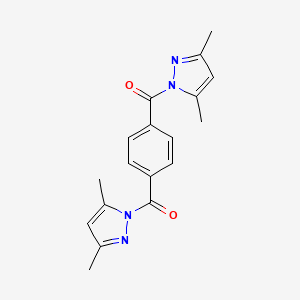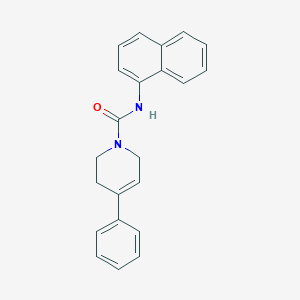![molecular formula C16H18ClNO2S B5700814 N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as CDEB, is a sulfonamide-based compound that has been studied for its potential use in various scientific research applications. The compound is synthesized using a multi-step process, and its mechanism of action involves binding to specific receptors in the body to produce biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide involves binding to specific receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1). Binding to these receptors produces various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and reduction of inflammation.
Biochemical and Physiological Effects:
This compound produces various biochemical and physiological effects, including the induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and reduction of inflammatory cytokines and chemokines. These effects are mediated through the binding of this compound to specific receptors in the body, including PPARγ and TRPV1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in lab experiments is its specificity for certain receptors, which allows for targeted effects on specific cells and tissues. Additionally, this compound has been shown to have low toxicity and minimal side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For research on N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide include further exploration of its potential use in cancer research, neuroprotection, and inflammation. Additionally, research could focus on developing more effective methods for synthesizing and administering this compound, as well as investigating its potential use in combination with other compounds for enhanced effects. Finally, research could explore the potential use of this compound in other scientific research applications, such as cardiovascular disease and metabolic disorders.
Synthesemethoden
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide is synthesized in a multi-step process, starting with the reaction of 3-chloroacetophenone with ethylmagnesium bromide to form 2-(3-chlorophenyl)ethyl magnesium bromide. The resulting compound is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form this compound. The final product is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-6-7-13(2)16(10-12)21(19,20)18-9-8-14-4-3-5-15(17)11-14/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFNUDDLDKCDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)

![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)



![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
